3-Acetyl-6-cyano-7-azaindole

Purity Building Block Procurement

This dual-functionalized 7-azaindole features an acetyl at C3 and cyano at C6, providing orthogonal synthetic handles for kinase inhibitor library diversification and SNAr reaction optimization. Its electron-deficient core enables mild derivatization while ≥98% purity ensures reliable SAR studies and material performance. Ideal for med chem and organic electronics.

Molecular Formula C10H7N3O
Molecular Weight 185.18 g/mol
CAS No. 1260382-51-1
Cat. No. B1446449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetyl-6-cyano-7-azaindole
CAS1260382-51-1
Molecular FormulaC10H7N3O
Molecular Weight185.18 g/mol
Structural Identifiers
SMILESCC(=O)C1=CNC2=C1C=CC(=N2)C#N
InChIInChI=1S/C10H7N3O/c1-6(14)9-5-12-10-8(9)3-2-7(4-11)13-10/h2-3,5H,1H3,(H,12,13)
InChIKeyKIOYHCKMGJSDHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Acetyl-6-cyano-7-azaindole (CAS 1260382-51-1): A Dual-Functionalized 7-Azaindole Scaffold for Advanced Kinase Inhibitor Design


3-Acetyl-6-cyano-7-azaindole (CAS 1260382-51-1, C10H7N3O) is a dual-functionalized 7-azaindole featuring an acetyl group at the 3-position and a cyano group at the 6-position on the 1H-pyrrolo[2,3-b]pyridine core . The 7-azaindole scaffold is a well-established privileged structure in medicinal chemistry, particularly for ATP-competitive kinase inhibition, due to its ability to form two hydrogen bonds with the kinase hinge region [1]. The unique substitution pattern of this compound provides distinct physicochemical properties and offers a versatile handle for further derivatization, distinguishing it from simpler azaindole building blocks .

Why 3-Acetyl-6-cyano-7-azaindole (CAS 1260382-51-1) Cannot Be Replaced by Generic 7-Azaindole Analogs in Synthetic Campaigns


The specific pattern of electron-withdrawing substituents on 3-Acetyl-6-cyano-7-azaindole fundamentally alters its reactivity profile and downstream synthetic utility compared to unsubstituted 7-azaindole or mono-substituted analogs. The cyano group at the 6-position enhances the electrophilicity of the pyridine ring, facilitating nucleophilic aromatic substitution reactions that are less favorable on the parent scaffold . Simultaneously, the acetyl group at the 3-position provides a reactive ketone handle for condensation or Grignard additions, while also modulating the electron density of the pyrrole ring. Substituting this compound with a generic 7-azaindole or a mono-functionalized derivative (e.g., 3-acetyl-7-azaindole or 6-cyano-7-azaindole) would either forfeit a critical synthetic handle or significantly alter the electronic properties of the resulting intermediates, potentially derailing established synthetic routes or structure-activity relationship (SAR) optimization programs [1].

Quantitative Differentiation Evidence for 3-Acetyl-6-cyano-7-azaindole (CAS 1260382-51-1)


Purity Benchmark: 3-Acetyl-6-cyano-7-azaindole (CAS 1260382-51-1) Commercial Availability at ≥98% Purity

When procuring 3-Acetyl-6-cyano-7-azaindole, a minimum purity of 98% is reliably offered by major commercial suppliers, ensuring consistent performance in sensitive synthetic applications . This level of purity is crucial for minimizing side reactions and maximizing yield in multi-step syntheses. In contrast, 6-Cyano-7-azaindole (CAS 189882-33-5) is often commercially available at a lower typical purity of 97%, potentially introducing additional impurities that could complicate reaction outcomes or require further purification .

Purity Building Block Procurement

Electronic Modulation: Enhanced Reactivity via Dual Electron-Withdrawing Substitution in 3-Acetyl-6-cyano-7-azaindole (CAS 1260382-51-1)

The presence of both an acetyl group at the 3-position and a cyano group at the 6-position confers a significant electron-withdrawing effect on the 7-azaindole core, as evidenced by the predicted pKa of 10.42±0.40 . This is substantially lower than the pKa of unsubstituted 7-azaindole (predicted pKa ~13), indicating a more acidic N1-H proton and enhanced electrophilicity of the aromatic system. This electronic modulation facilitates reactions such as N-alkylation and nucleophilic aromatic substitution under milder conditions [1].

Reactivity Electron-Withdrawing Groups Synthetic Handle

Structural Distinction: 3-Acetyl-6-cyano-7-azaindole (CAS 1260382-51-1) vs. 3-Acetyl-7-azaindole (CAS 83393-46-8) - Impact on Kinase Inhibitor Design

3-Acetyl-6-cyano-7-azaindole possesses a cyano group at the 6-position, which is absent in 3-Acetyl-7-azaindole (CAS 83393-46-8) . In the context of kinase inhibitor design, the 6-cyano group serves as a critical vector for establishing specific interactions with the target protein's binding pocket, as demonstrated in SAR studies of related 7-azaindole derivatives where 6-substituents dramatically influence potency and selectivity profiles [1]. For example, in a series of Erk5 kinase inhibitors, modifications at the 6-position of the 7-azaindole core led to significant changes in antiproliferative activity (IC50 values ranging from 4.56 µg/mL to 8.52 µg/mL) [2].

Structure-Activity Relationship Kinase Inhibitor Scaffold

Physicochemical Differentiation: Density and Molecular Weight of 3-Acetyl-6-cyano-7-azaindole (CAS 1260382-51-1)

3-Acetyl-6-cyano-7-azaindole has a predicted density of 1.35±0.1 g/cm³ and a molecular weight of 185.18 g/mol . Compared to 3-Acetyl-7-azaindole (predicted density: 1.3±0.1 g/cm³; MW: 160.17 g/mol), the target compound is denser and heavier due to the additional cyano group [1]. These differences in bulk physicochemical properties can influence compound handling, solubility, and packing in solid-state formulations, which may be relevant for high-throughput screening or crystallization studies.

Physicochemical Properties Density Molecular Weight

Recommended Research and Industrial Application Scenarios for 3-Acetyl-6-cyano-7-azaindole (CAS 1260382-51-1)


Medicinal Chemistry: Kinase Inhibitor Scaffold Diversification

Given the established role of 7-azaindoles as ATP-competitive kinase inhibitors [1], 3-Acetyl-6-cyano-7-azaindole serves as an ideal starting point for generating diverse libraries of kinase inhibitors. The acetyl and cyano groups offer orthogonal synthetic handles for further elaboration, enabling rapid exploration of chemical space around the 3- and 6-positions, respectively. The ≥98% commercial purity ensures that libraries generated are of high quality and free from confounding impurities .

Synthetic Methodology Development: Nucleophilic Aromatic Substitution (SNAr) Studies

The electron-deficient nature of the pyridine ring in 3-Acetyl-6-cyano-7-azaindole, as indicated by its lower predicted pKa , makes it an excellent substrate for developing and optimizing SNAr reactions. Researchers can use this compound to explore novel conditions for displacing leaving groups at the 4- or 5-positions, or for direct functionalization of the 6-cyano group, without the need for harsh conditions that might be required for less activated 7-azaindole analogs .

Material Science: Synthesis of Conjugated Organic Molecules

The presence of both an electron-withdrawing cyano group and an acetyl group on a conjugated heteroaromatic core makes 3-Acetyl-6-cyano-7-azaindole a valuable precursor for organic electronic materials. The cyano group can act as an acceptor in donor-acceptor systems, while the acetyl group can be converted into extended π-conjugated systems via condensation reactions. The high purity available from commercial sources ensures consistent performance in device fabrication and property measurements .

Chemical Biology: Probe Development via Bioorthogonal Conjugation

The acetyl group at the 3-position of 3-Acetyl-6-cyano-7-azaindole provides a reactive ketone that can be selectively modified with aminooxy or hydrazide probes for bioorthogonal labeling studies. This allows for the introduction of fluorophores, biotin, or other tags onto the 7-azaindole scaffold without affecting the critical 6-cyano group that may be involved in target binding. This dual reactivity is not available in simpler 7-azaindole building blocks .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Acetyl-6-cyano-7-azaindole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.